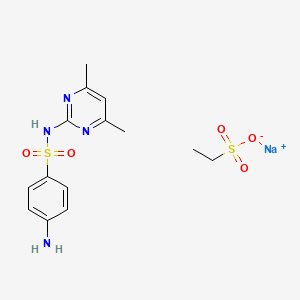

Sulfadimidine esilate sodium

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

6036-41-5 |

|---|---|

Molecular Formula |

C14H19N4NaO5S2 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

sodium;4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide;ethanesulfonate |

InChI |

InChI=1S/C12H14N4O2S.C2H6O3S.Na/c1-8-7-9(2)15-12(14-8)16-19(17,18)11-5-3-10(13)4-6-11;1-2-6(3,4)5;/h3-7H,13H2,1-2H3,(H,14,15,16);2H2,1H3,(H,3,4,5);/q;;+1/p-1 |

InChI Key |

OELGGFIDXSDARI-UHFFFAOYSA-M |

SMILES |

CCS(=O)(=O)[O-].CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

Canonical SMILES |

CCS(=O)(=O)[O-].CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)C.[Na+] |

Other CAS No. |

6036-41-5 |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Sulfadimidine Esilate Sodium

Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

The primary mechanism of action for sulfadimidine, and sulfonamides in general, is the inhibition of the enzyme dihydropteroate synthase (DHPS). frontiersin.orgadvacarepharma.com This enzyme is a critical component in the bacterial metabolic pathway for synthesizing folic acid. frontiersin.orgnordicbiosite.com

Competitive Antagonism with para-Aminobenzoic Acid (PABA) in Folic Acid Biosynthesis

Sulfadimidine functions as a competitive antagonist to para-aminobenzoic acid (PABA). rooyandarou.comcreative-diagnostics.com PABA is a natural substrate for the DHPS enzyme, which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form dihydropteroic acid. nih.govnih.gov This step is essential for the de novo synthesis of folate (folic acid). nih.govnih.gov

Due to its structural similarity to PABA, sulfadimidine can bind to the active site of the DHPS enzyme, effectively competing with the natural substrate. nih.govnih.gov This competitive inhibition blocks the normal enzymatic reaction, preventing the synthesis of dihydropteroic acid and, consequently, halting the production of folic acid. nih.govmhmedical.com The depletion of folic acid, a vital precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids, ultimately inhibits bacterial growth and replication. nih.govnih.govfengchengroup.com

Molecular Basis of Enzyme-Substrate Analog Interaction

The molecular basis for sulfadimidine's action lies in its structural analogy to PABA. nih.govselleckchem.com Both molecules possess a similar chemical framework that allows them to fit into the active site of the DHPS enzyme. However, the presence of the sulfonamide group in sulfadimidine instead of the carboxyl group in PABA prevents the completion of the enzymatic reaction. This leads to the formation of a non-functional, dead-end product when sulfadimidine binds with DHPP. frontiersin.org The affinity of sulfadimidine for the DHPS enzyme effectively blocks PABA from binding, thereby disrupting the entire folic acid synthesis pathway.

Bacteriostatic and Bactericidal Properties Related to Mechanism

Primarily, sulfadimidine exhibits bacteriostatic action, meaning it inhibits the growth and multiplication of bacteria rather than directly killing them. rooyandarou.comfengchengroup.comwikipedia.org This effect is a direct consequence of the inhibition of folic acid synthesis. microbe-investigations.com By depriving bacteria of essential building blocks for DNA replication and protein synthesis, sulfadimidine effectively arrests their proliferation, allowing the host's immune system to clear the infection. microbe-investigations.comdrugbank.com

Under certain conditions, however, sulfadimidine can display bactericidal (bacteria-killing) properties. advacarepharma.commims.com This can occur in environments where the concentration of thymine, a component of DNA, is low. mims.com Additionally, high concentrations of the drug, such as those found in urine, can lead to a bactericidal effect. advacarepharma.com When used in combination with other drugs that inhibit a different step in the folic acid pathway, like trimethoprim (B1683648), the synergistic effect is often bactericidal. nih.govmhmedical.combpac.org.nz

Target Specificity in Prokaryotic versus Eukaryotic Cells

A key advantage of sulfadimidine and other sulfonamides is their selective toxicity towards prokaryotic cells (bacteria) over eukaryotic cells (e.g., human cells). biologynotesonline.comnih.gov This selectivity is rooted in a fundamental difference in the metabolic pathways between these two cell types.

Prokaryotic organisms, including many pathogenic bacteria, cannot uptake preformed folic acid from their environment and must synthesize it de novo using the DHPS enzyme. frontiersin.orgnih.govnih.gov In stark contrast, eukaryotic cells lack the DHPS enzyme and the corresponding folic acid synthesis pathway. nih.govnih.gov Instead, they obtain folic acid (as vitamin B9) directly from their diet. nih.govwikipedia.org

This crucial metabolic distinction means that while sulfadimidine effectively disrupts a vital pathway in bacteria, it has no corresponding target in human cells, thus minimizing harm to the host. mhmedical.combiologynotesonline.comlibretexts.org This principle of selective toxicity is a cornerstone of modern antimicrobial chemotherapy.

Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Comparative Pharmacokinetics Across Diverse Animal Species

The pharmacokinetic profile of sulfadimidine exhibits significant variation among different animal species, making direct extrapolation of data from one species to another inappropriate. msdvetmanual.com Factors such as metabolic rate, body weight, and renal function contribute to these interspecies differences. scialert.netkarger.com

Absorption Kinetics and Bioavailability in Animal Systems

Following administration, sulfadimidine is generally absorbed, with the rate and extent being influenced by the route of administration and the animal species. In monogastric animals, absorption from the gastrointestinal tract is typically rapid and complete. msdvetmanual.com However, in ruminants, absorption from the ruminoreticulum can be delayed. msdvetmanual.com

Studies have shown varying absorption half-lives (t½α) and peak plasma concentrations (Cmax) across species. For instance, in West African Dwarf (WAD) goats administered sulfadimidine intramuscularly, the absorption half-life was reported to be 3.10 ± 0.57 hours. juniperpublishers.com In grower turkeys, the mean peak serum concentration was reached at 1.5 to 2 hours post-intramuscular injection. scialert.net A study in Shiba goats demonstrated different absorption profiles for three sulfonamides, with sulfadimidine showing a Tmax of 2.0 ± 1.2 hours after oral administration. nih.gov

Bioavailability, the fraction of an administered dose that reaches the systemic circulation, also shows species-dependent differences. Oral bioavailability of sulfadimidine in Shiba goats was found to be 44.9 ± 16.4%. nih.gov In contrast, the intramuscular bioavailability in male cattle calves was high, with a mean of 106.20 ± 2.47 percent. veterinarypaper.com

Interactive Table 1: Comparative Absorption Kinetics of Sulfadimidine in Various Animal Species

| Species | Route of Administration | Absorption Half-Life (t½α) (hours) | Time to Peak Concentration (Tmax) (hours) | Peak Plasma Concentration (Cmax) (µg/mL) | Bioavailability (%) |

| West African Dwarf Goats | Intramuscular | 3.10 ± 0.57 | - | - | - |

| Grower Turkeys (non-starved male) | Intramuscular | - | 1.5 | 99.42 ± 3.81 | - |

| Grower Turkeys (starved male) | Intramuscular | - | 2.0 | 127.68 ± 10.37 | - |

| Grower Turkeys (non-starved female) | Intramuscular | 2.22 ± 0.56 | 2.0 | 86.70 ± 6.46 | - |

| Grower Turkeys (starved female) | Intramuscular | 2.10 ± 0.38 | 1.5 | 121.62 ± 8.55 | - |

| Shiba Goats | Oral | 5.17 ± 0.66 | 2.0 ± 1.2 | - | 44.9 ± 16.4 |

| Cattle Calves | Intramuscular | 0.39 ± 0.01 | 2.0 | 193.18 ± 1.01 | 106.20 ± 2.47 |

| Diarrheic Calves | Oral | 2.5 | - | - | - |

| Healthy Calves | Oral | 7.3 | - | - | - |

Distribution Dynamics in Animal Tissues and Biological Fluids

Once absorbed, sulfadimidine, being a weak acid and hydrophilic, distributes throughout the extracellular fluid. msdvetmanual.com Its distribution is influenced by its ionization state, tissue vascularity, the presence of biological barriers, and the extent of plasma protein binding. msdvetmanual.com

The apparent volume of distribution (Vd) is a key pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma. A higher Vd suggests more extensive tissue distribution. Significant variability in the Vd of sulfadimidine has been observed across different species.

For example, in WAD goats, the Vd was reported as 9.76 ± 1.03 L/kg, indicating extensive distribution. juniperpublishers.com In contrast, the Vd in dogs and sheep was much lower, at 0.68 ± 0.12 L/kg and 0.6 ± 0.11 L/kg, respectively. juniperpublishers.com Studies in turkeys have also shown variations, with a Vd of 1.34 ± 0.18 L kg–1 in non-starved female turkeys. scialert.net In cattle calves, the Vd (area) was found to be 0.56 ± 0.01 L/kg after intramuscular administration. veterinarypaper.com Age can also influence the volume of distribution, with a study in WAD goats showing a significantly higher Vd in 2-year-old goats (13.03 ± 1.58 L/kg) compared to 3-month-old goats (4.55 ± 0.46 L/kg). gsconlinepress.com

Sulfadimidine can penetrate various body fluids. Concentrations in pleural, peritoneal, synovial, and ocular fluids can reach 50%–90% of blood concentrations. msdvetmanual.com In calves, sulfadimidine concentrations in synovial fluid were found to be lower than in serum. nih.gov It can also be found in jejunal and colonic contents at concentrations similar to those in the blood. msdvetmanual.com

Sulfadimidine binds to plasma proteins to a variable extent, which is a critical factor as only the unbound fraction of the drug is pharmacologically active and available for distribution and elimination. msdvetmanual.com The degree of protein binding can differ significantly between species.

In general, the plasma protein binding of sulfonamides is relatively high, often exceeding 70% in many animals. veteriankey.com For sulfadimidine (sulfamethazine), the binding can range from as low as 50% in some species to higher percentages in others. veteriankey.com In chickens, the plasma protein binding of sulfadimidine has been reported to be 22%. d-nb.info A study in pigs showed the plasma protein binding of sulfadimidine to be 74.0 ± 4.7%. tandfonline.com In dairy cows, the protein binding of sulfadimidine in plasma was also investigated, showing concentration-dependent binding. tandfonline.com

Interactive Table 2: Volume of Distribution and Plasma Protein Binding of Sulfadimidine in Various Animal Species

| Species | Volume of Distribution (Vd) (L/kg) | Plasma Protein Binding (%) |

| West African Dwarf Goats | 9.76 ± 1.03 | - |

| Dogs | 0.68 ± 0.12 | - |

| Sheep | 0.6 ± 0.11 | - |

| Guinea Fowl | 1.29 ± 0.47 | - |

| Ducks | 2.33 ± 0.36 | - |

| Grower Turkeys (non-starved female) | 1.34 ± 0.18 | - |

| Cattle Calves | 0.56 ± 0.01 | - |

| WAD Goats (2 years old) | 13.03 ± 1.58 | - |

| WAD Goats (3 months old) | 4.55 ± 0.46 | - |

| Chickens | - | 22 |

| Pigs | - | 74.0 ± 4.7 |

Volume of Distribution Analyses

Biotransformation Pathways and Metabolite Identification in Animal Models

Sulfadimidine undergoes extensive metabolism in animals, primarily through pathways such as acetylation, hydroxylation, and conjugation with sulfate (B86663) or glucuronic acid. msdvetmanual.com The metabolic pathways and the resulting metabolites can vary significantly among species. msdvetmanual.comkarger.com

In swine, the major residues found in tissues include the parent compound, N4-acetyl sulfadimidine, the N4-glucose conjugate of sulfadimidine, and desaminosulfadimidine. inchem.org In laying hens, sulfadimidine is extensively metabolized by acetylation and hydroxylation, with the main metabolite in plasma being N4-acetylsulphadimidine. researchgate.net In dairy cows, N4-acetylsulfadimidine and two hydroxy metabolites have been identified in plasma and milk. tandfonline.com Hydroxylation of sulfadimidine can occur at different positions on the pyrimidine (B1678525) ring depending on the species. tandfonline.com

A key enzyme involved in the metabolism of sulfadimidine is arylamine N-acetyltransferase (NAT). iiarjournals.orgscirp.org This enzyme catalyzes the transfer of an acetyl group from acetyl coenzyme A to the arylamine group of sulfadimidine, a process known as N-acetylation. louisville.edu The activity of NAT can vary genetically, leading to different acetylation phenotypes (rapid, intermediate, and slow acetylators) within a population. iiarjournals.orglouisville.edu

Formation of Conjugated and Unconjugated Metabolites

Sulfadimidine undergoes significant biotransformation in animals, leading to a variety of conjugated and unconjugated metabolites. The primary metabolic pathways include acetylation, hydroxylation, and conjugation.

The most prominent unconjugated metabolite is N4-acetylsulfadimidine , formed through the acetylation of the N4-amino group. nih.govkarger.com This pathway is a major route of metabolism in most animal species, though the extent can vary. nih.govkarger.com For example, pigs extensively acetylate sulfadimidine, with N4-acetylsulfadimidine being the principal metabolite detected in plasma and urine. nih.gov In cows, while N4-acetylation occurs, other pathways are also significant. karger.comnih.gov

Hydroxylation represents another key pathway, producing unconjugated metabolites such as 5-hydroxy-4,6-dimethyl-2-sulphanilamidopyrimidine and 4-hydroxymethyl-6-methyl-2-sulphanilamidopyrimidine . nih.govnih.gov These hydroxylated metabolites have been identified in the urine of cows. nih.gov In dairy cows, the main metabolite found in both plasma and milk was identified as 6-hydroxymethyl-sulphadimidine. nih.gov Interestingly, swine are reportedly unable to hydroxylate sulfadimidine. d-nb.info

Conjugated metabolites are also formed, although they may be less prominent than acetylated derivatives in some species. nih.gov In cows, sulfadimidine is excreted in milk partly as conjugated metabolites. nih.gov These can include glucuronide and sulfate conjugates, although these were not detected in the milk of dairy cows in one study. nih.gov The formation of N-glucose-sulfonamide derivatives is another potential conjugation pathway. fao.org

The metabolic profile can differ substantially between species. Laying hens, for instance, extensively metabolize sulfadimidine through both acetylation and hydroxylation. researchgate.net In pigs, however, while acetylation is extensive, hydroxy metabolites were not detected in plasma, tissues, or urine in one study. nih.gov

Elimination and Excretion Kinetics in Animal Urine and Feces

The primary route for the elimination of sulfadimidine and its metabolites from the body is through renal excretion into the urine. msdvetmanual.com Fecal excretion serves as a secondary, but still important, route. researchgate.netmsdvetmanual.com

In most animals, urine contains the unchanged parent drug, sulfadimidine, as well as its various metabolites. nih.govnih.gov In pigs, after intravenous administration, approximately 51.9% of the dose was recovered in urine within 72 hours, with about three-quarters of this being the N4-acetylsulfadimidine metabolite and one-quarter being the parent drug. nih.gov Similarly, in buffalo calves, sulfadimidine was primarily excreted in the urine as the free amine, though the percentage of the N4-acetyl metabolite was higher in urine than in plasma. nih.gov In sheep, 73% to 90% of an administered dose was excreted in the urine within 24 hours, mostly as the unchanged drug. nih.gov

The renal clearance mechanisms differ for the parent drug and its metabolites. For sulfadimidine in pigs, renal clearance was found to be significantly lower than that of creatinine, suggesting tubular reabsorption of the parent drug. nih.gov In contrast, its N4-acetyl metabolite was eliminated about three times faster than creatinine, indicating that active tubular secretion is the main excretion mechanism for the metabolite. nih.gov In laying hens, the renal clearance of N4-acetylsulfadimidine and the hydroxy metabolites was found to be approximately 10 times greater than that of the parent drug. researchgate.net

Fecal excretion is also a notable route. A mass balance study in laying hens revealed that a significant portion of the administered dose was unaccounted for in urinary and fecal recovery (56% after intravenous and 67% after oral administration), suggesting that other metabolic pathways may exist or that elimination was incomplete during the study period. researchgate.net

Pharmacokinetic Modeling Approaches

To mathematically describe the absorption, distribution, metabolism, and excretion of sulfadimidine, pharmacokinetic models are employed. The most common are one- and two-compartment open models.

Application of One-Compartment Models

The one-compartment model treats the body as a single, uniform entity into which the drug distributes instantly and from which it is eliminated. This model is often sufficient when the distribution phase is significantly faster than the elimination phase. Studies in laying hens and Shiba goats have successfully used a first-order, one-compartment model to describe the pharmacokinetics of sulfadimidine following both intravenous and oral administration. nih.govsemanticscholar.org

Application of Two-Compartment Open Models

A two-compartment open model provides a more nuanced view, dividing the body into a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less perfused tissues). This model often better describes the biphasic decline in plasma concentrations seen with many drugs, including sulfadimidine.

This model has been successfully applied to describe sulfadimidine kinetics in a wide range of animals, including:

Cattle Calves and Buffalo Calves : Studies have shown that the plasma concentration data in buffalo calves and cattle fit well with a two-compartment open model. nih.govresearchgate.netnih.gov

Goats : In West African Dwarf (WAD) goats, the disposition of sulfadimidine was best described by a two-compartment model. gsconlinepress.comresearchgate.netjuniperpublishers.comjuniperpublishers.com

Turkeys : The kinetics of sulfadimidine in grower turkeys also fit a two-compartment open model. scialert.net

Pigs : While some studies may use simpler models, others have modeled sulfadiazine (B1682646) (a related sulfonamide) in pigs using a two-compartment model. uni-osnabrueck.de

The choice between a one- and two-compartment model can depend on the species, route of administration, and even the specific breed of the animal. gsconlinepress.comscialert.net For instance, some studies noted that while their findings in goats showed a two-compartment model, other studies in sheep and goats reported a one-compartment model, highlighting potential variations. gsconlinepress.comscialert.net

Factors Modulating Pharmacokinetic Profiles in Animals

Influence of Animal Age and Developmental Stage

The age and developmental stage of an animal are critical factors that can significantly alter the pharmacokinetic profile of sulfadimidine. Physiological changes associated with aging, such as variations in body composition and the maturity of metabolic and excretory systems, play a major role. gsconlinepress.comnih.gov

In neonatal calves, the elimination half-life of sulfadimidine is markedly longer than in older calves. One study reported a half-life of 13.5 to 17 hours on the first day of life, which decreased to 4-6 hours within about three weeks. nih.gov This is attributed to the maturation of metabolic pathways. For example, the percentage of the N4-acetylsulfadimidine metabolite in the plasma of neonatal calves was high (21.6-25.5%) on day one and declined to about 6.8% by 5 to 9 weeks of age, indicating an age-dependent change in acetylation and deacetylation capacity. nih.gov

A study in West African Dwarf goats compared pharmacokinetic parameters between 3-month-old and 2-year-old animals. gsconlinepress.comgsconlinepress.com The younger goats exhibited a significantly lower volume of distribution, total body clearance, and a shorter elimination half-life compared to the adult goats. gsconlinepress.comgsconlinepress.com This difference was partly attributed to the higher total body water content in younger animals and the development of metabolic and excretory organ function with age. gsconlinepress.com

Conversely, another study in dwarf goats found that the persistence of sulfadimidine was prolonged in 18-week-old (ruminant stage) kids compared to 12-week-old (preruminant) kids. nih.gov This was linked to a significant reduction in the drug's hydroxylation at the older age, possibly related to sexual maturation. nih.gov In neonatal pigs, the half-life of sulfadimidine was observed to increase during the first three weeks of life. nih.gov These findings underscore that the effect of age on sulfadimidine kinetics is complex and can be influenced by the specific metabolic pathways that mature at different rates.

Table of Pharmacokinetic Parameters of Sulfadimidine in Different Animal Species and Ages

This table presents a summary of key pharmacokinetic parameters from various studies. Values are presented as mean ± standard deviation or range where available. Direct comparison between studies should be made with caution due to differences in methodology, dosage, and animal breeds.

| Animal Species | Age | Model | Elimination Half-Life (t½β) (hours) | Volume of Distribution (Vd) (L/kg) | Total Body Clearance (ClB) (L/kg/h or mL/kg/h) | Source |

| WAD Goats | 3 months | 2-C | 3.79 ± 0.29 | 4.55 ± 0.46 | 0.77 ± 0.09 | gsconlinepress.comgsconlinepress.com |

| WAD Goats | 2 years | 2-C | 4.90 | 13.03 ± 1.58 | 1.91 ± 0.26 | gsconlinepress.comgsconlinepress.com |

| WAD Goats | N/A | 2-C | 5.86 ± 0.59 | 9.76 ± 1.03 | 1.21 ± 0.22 | juniperpublishers.com |

| Buffalo Calves | N/A | 2-C | 11.94 | N/A | N/A | nih.govresearchgate.net |

| Cattle Calves | N/A | N/A | 9.54 ± 0.12 | 0.56 ± 0.01 | 40.98 ± 0.38 (mL/kg/h) | veterinarypaper.com |

| Calves | 1 day | N/A | 13.5 - 17.0 | N/A | N/A | nih.gov |

| Calves | > 3 weeks | N/A | 4.0 - 6.0 | N/A | N/A | nih.gov |

| Turkeys (starved) | Grower | 2-C | 12.76 ± 1.52 | N/A | N/A | scialert.net |

Legend:

2-C: Two-Compartment Model

N/A: Not Available/Not Applicable in the cited source

Impact of Nutritional Status and Physiological Conditions

The disposition and pharmacokinetic profile of sulfadimidine in animals are significantly influenced by the host's physiological state and nutritional condition. Various factors, including age, developmental stage, health status, and environmental conditions, can alter the absorption, distribution, metabolism, and excretion of the drug.

Disease states can profoundly affect sulfadimidine's pharmacokinetics. In calves suffering from diarrhea, both the absorption and elimination of sulfadimidine are accelerated. nih.gov A study investigating the pharmacokinetics in healthy versus diarrheic calves found that the absorption half-time was significantly shorter in the diarrheic group (2.5 hours) compared to healthy calves (7.3 hours). nih.gov Similarly, the elimination half-time was also reduced in diarrheic calves (17.7 hours) compared to their healthy counterparts (26 hours). nih.gov These findings underscore the need to consider the pathological state of the animal, as changes in gastrointestinal function directly impact the drug's behavior. nih.gov

Parasitic infections have also been shown to alter drug metabolism. In desert sheep experimentally infected with Fasciola gigantica, the pharmacokinetics of sulfadimidine were significantly changed. nih.gov The infection led to a significant prolongation of the drug's half-life at 5, 9, and 16 weeks post-infection. nih.gov The clearance of the sulfonamide was notably decreased at 5 and 9 weeks after infection, before returning to pre-infection levels by the 16th week. nih.gov This suggests that liver damage caused by the parasite impairs the metabolic capacity for sulfadimidine.

The developmental stage of an animal also plays a crucial role. A study in dwarf goats compared the pharmacokinetics of sulfadimidine in 12-week-old preruminant kids with the same animals at 18 weeks of age when they had become ruminants. nih.gov The persistence of sulfadimidine was prolonged in the older, ruminant-stage kids, which was demonstrated by a lower total body clearance and a longer elimination time. nih.gov This difference was attributed to a significant reduction in the hydroxylation of sulfadimidine at the older age, while renal clearance of the parent drug and its metabolites remained the same. nih.gov Furthermore, the nutritional status, such as being fed, can decrease the bioavailability of some sulfonamides. msdvetmanual.com

Environmental factors, such as ambient temperature, are particularly important in ectothermic animals. The pharmacokinetics of sulfadimidine in carp (B13450389) and rainbow trout were shown to be dependent on water temperature. tandfonline.com In both species, the elimination of the drug was significantly faster at 20°C than at 10°C. tandfonline.com

Table 1: Effect of Diarrhea on Pharmacokinetic Parameters of Sulfadimidine in Calves

| Parameter | Healthy Calves | Diarrheic Calves |

| Absorption Half-Time (hours) | 7.3 | 2.5 |

| Elimination Half-Time (hours) | 26 | 17.7 |

| Data sourced from a study on 2- to 22-day-old calves after oral administration. nih.gov |

Mechanistic Drug-Drug Interactions Affecting Disposition

The pharmacokinetic profile of sulfadimidine can be significantly altered by the concurrent administration of other drugs. These interactions occur through various mechanisms, most notably displacement from plasma protein binding sites and modification of metabolic pathways.

A primary mechanism for sulfonamide interactions is displacement from plasma proteins. msdvetmanual.com Sulfonamides are weak acids that bind to plasma proteins, and other acidic drugs with a higher binding affinity can displace them, leading to a sudden increase in the free, unbound concentration of the sulfonamide. msdvetmanual.compharmacy180.com This elevation in free drug concentration can lead to redistribution into tissues. nih.gov An example of this was observed in sheep, where the intravenous injection of phenylbutazone (B1037) caused a rapid fall in the total plasma concentration of sulphadoxine (a related sulfonamide) but a simultaneous rise in its free concentration. nih.gov This interaction is purely redistributional, as it occurs independently of changes in absorption, metabolism, or excretion. nih.gov Acidic drugs like sodium salicylate (B1505791) and sodium benzoate (B1203000) are also known to displace bilirubin (B190676) from its albumin-binding site, a mechanism shared by sulfonamides. pharmacy180.com

Co-administration of other therapeutic agents can also alter the absorption and elimination kinetics of sulfadimidine. In a study with West African Dwarf (WAD) goats, the concurrent intramuscular administration of the anthelmintic drug albendazole (B1665689) significantly altered sulfadimidine's disposition. juniperpublishers.com Albendazole increased the absorption rate constant and elimination half-life of sulfadimidine while decreasing its volume of distribution and total body clearance. juniperpublishers.com This interaction resulted in higher and more sustained plasma concentrations of sulfadimidine, suggesting a synergistic effect. juniperpublishers.com

Similarly, the macrolide antibiotic tylosin (B1662201) was found to alter the disposition kinetics of sulfadimidine in goats. veterinarypaper.com When administered concurrently, tylosin significantly increased the mean residence time (MRT) of sulfadimidine from 6.90 hours to 10.40 hours and decreased its total body clearance from 1.60 L/kg/h to 1.00 L/kg/h. veterinarypaper.com The volume of distribution was also significantly lower in the combination group. veterinarypaper.com This suggests that less sulfadimidine is presented to the metabolic and excretory organs when combined with tylosin, leading to prolonged plasma concentrations. veterinarypaper.com

Furthermore, some sulfonamides can act as inhibitors of microsomal enzymes, which may lead to toxic manifestations of concurrently administered drugs that are metabolized by these enzymes, such as phenytoin. msdvetmanual.com Conversely, antacids can inhibit the gastrointestinal absorption of sulfonamides. msdvetmanual.com

Table 2: Impact of Albendazole on Sulfadimidine Pharmacokinetics in Goats

| Pharmacokinetic Parameter | Sulfadimidine Alone | Sulfadimidine + Albendazole |

| Elimination Half-Life (T1/2β) (h) | 5.86 ± 0.59 | 7.24 ± 0.59 |

| Volume of Distribution (Vd) (L/kg) | 9.76 ± 1.03 | 7.31 ± 0.80 |

| Total Body Clearance (Cl) (L/kg/h) | 1.21 ± 0.22 | 0.74 ± 0.08 |

| Data represents mean ± standard deviation from a study in West African Dwarf goats. juniperpublishers.com |

Table 3: Impact of Tylosin on Sulfadimidine Pharmacokinetics in Goats

| Pharmacokinetic Parameter | Sulfadimidine Alone | Sulfadimidine + Tylosin |

| Mean Residence Time (MRT) (h) | 6.90 ± 1.1 | 10.40 ± 0.17 |

| Volume of Distribution (Vd) (L/kg) | 13.9 ± 1.5 | 8.20 ± 0.4 |

| Total Body Clearance (Cl) (L/kg/h) | 1.60 ± 0.95 | 1.00 ± 0.02 |

| Data represents mean ± standard deviation from a study in West African Dwarf goats. veterinarypaper.com |

Molecular Genetics and Mechanisms of Antimicrobial Resistance to Sulfadimidine Esilate Sodium

Genetic Basis of Resistance

Resistance to sulfadimidine is predominantly acquired through two main genetic strategies: the horizontal transfer of specialized resistance genes and mutations within the native chromosomal gene encoding the target enzyme.

Role of Plasmid-Borne sul Genes

The most common mechanism of high-level sulfonamide resistance is the acquisition of plasmid-borne genes, namely sul1, sul2, and sul3. asm.orgcabidigitallibrary.orgplos.org These genes encode for alternative, drug-insensitive dihydropteroate (B1496061) synthase (DHPS) enzymes, often referred to as Sul enzymes. rupahealth.combiorxiv.org These Sul enzymes are structurally and functionally distinct from the native, chromosomally-encoded DHPS (encoded by the folP gene). biorxiv.orgresearchgate.net

The sul genes are frequently located on mobile genetic elements like plasmids and integrons, which facilitates their transfer between different bacterial species and strains. frontiersin.orgnerc.ac.ukresearchgate.net For instance, sul1 is often found within class 1 integrons on large conjugative plasmids, frequently linked to other antibiotic resistance genes. nerc.ac.ukresearchgate.net sul2 is commonly found on small, non-conjugative plasmids or large multi-resistance plasmids. nerc.ac.ukresearchgate.net The sul3 gene, which shares similarities with sul1 and sul2, has also been identified on conjugative plasmids in species like Escherichia coli. nerc.ac.uk The prevalence of these genes is significant, with studies showing high frequencies in various environments, including clinical and agricultural settings. cabidigitallibrary.orgplos.orgnih.gov

The presence of these plasmid-borne sul genes allows bacteria to continue producing dihydropteroate, an essential precursor for folic acid synthesis, even in the presence of inhibitory concentrations of sulfadimidine. biorxiv.orgspringernature.com This is because the Sul enzymes have a much lower affinity for sulfonamides compared to the native DHPS, while still efficiently binding the natural substrate, pABA. biorxiv.orgspringernature.com

Chromosomal Mutations in the folP Gene

In addition to acquiring sul genes, bacteria can develop resistance through mutations in their chromosomal folP gene, which encodes the native DHPS enzyme. rupahealth.comnih.govfrontiersin.org These mutations typically result in amino acid substitutions within the active site of the DHPS enzyme. rupahealth.combiorxiv.org The consequence of these substitutions is a reduced binding affinity for sulfonamides, while the affinity for the natural substrate, pABA, is largely maintained. rupahealth.comfrontiersin.org

These mutations effectively increase the Michaelis constant (KM) for sulfonamides, meaning a higher concentration of the drug is required to inhibit the enzyme. rupahealth.combiorxiv.org While generally conferring lower levels of resistance compared to the acquisition of sul genes, these chromosomal mutations are a significant mechanism of resistance in various bacterial species, including Neisseria meningitidis and Campylobacter jejuni. nih.govasm.org Studies have identified specific mutations in the folP gene that correlate with increased resistance to sulfonamides. nih.govdrugbank.comasm.org For example, in N. meningitidis, substitutions at codons 31 and 194, as well as insertions, have been linked to resistance. nih.govdrugbank.com

Structural and Functional Characterization of Sulfa-Insensitive Dihydropteroate Synthase Variants (Sul Enzymes)

The intrinsic resistance of Sul enzymes to sulfonamides stems from specific structural and dynamic features that differentiate them from their drug-sensitive DHPS counterparts. biorxiv.orgnih.gov These differences are centered around the active site, particularly the region responsible for binding pABA.

Alterations in the pABA-Interaction Region of DHPS

Crystal structures of Sul enzymes, including Sul1, Sul2, and Sul3, have revealed a significant reorganization of the pABA-binding region compared to the native DHPS. nih.govnih.gov A key feature of this remodeled region is the insertion of a Phe-Gly (phenylalanine-glycine) sequence. biorxiv.orgnih.gov This insertion is a critical determinant of sulfonamide resistance. biorxiv.org

Modeling studies have shown that the phenylalanine residue in this insertion creates a steric hindrance that prevents the binding of various sulfonamides, including sulfadimidine. nih.gov This steric clash effectively blocks the drug from accessing the active site. biorxiv.org Mutational analyses, where this key phenylalanine was replaced with glycine (B1666218) in Sul1 and Sul3, confirmed its importance. biorxiv.org While the mutant enzymes retained their ability to synthesize dihydropteroate, they lost their resistance to sulfonamides. biorxiv.org

Molecular Basis of Substrate Discrimination

The structural alterations in the active site of Sul enzymes provide the molecular basis for their ability to discriminate between the natural substrate, pABA, and sulfonamide inhibitors. biorxiv.orgbiorxiv.org While the native DHPS can bind both pABA and sulfonamides, the remodeled active site of Sul enzymes shows a strong preference for pABA. springernature.com

Kinetic studies have demonstrated that Sul enzymes have a much higher affinity for pABA compared to sulfonamides like sulfamethoxazole. biorxiv.orgspringernature.com The inhibition constants (Ki) for sulfonamides are significantly higher for Sul enzymes than for the sensitive DHPS, indicating a much weaker interaction. biorxiv.org This substrate discrimination allows the Sul enzymes to function efficiently in the presence of sulfonamides, conferring a high level of resistance. biorxiv.orgspringernature.com The ability to distinguish between the substrate and the inhibitor is a key factor in the high prevalence and success of sul-mediated resistance. biorxiv.orgspringernature.com

Active Site Conformational Dynamics and Flexibility in Resistant Strains

Beyond static structural differences, the conformational dynamics and flexibility of the active site also play a crucial role in sulfonamide resistance. biorxiv.orgnih.gov Studies have shown that Sul enzymes exhibit increased active site flexibility compared to the more rigid active site of the native DHPS. biorxiv.orgbiorxiv.org This increased flexibility is conferred by the Phe-Gly insertion and a nearby loop. biorxiv.org

Horizontal Gene Transfer and Mobilization of Resistance Determinants

The dissemination of resistance to sulfadimidine, a member of the sulfonamide class of antibiotics, is primarily driven by horizontal gene transfer (HGT). mdpi.comnih.gov HGT allows for the rapid spread of antibiotic resistance genes (ARGs) among diverse bacterial populations, including pathogenic and environmental species. mdpi.comfrontiersin.org This process is facilitated by mobile genetic elements (MGEs) such as plasmids, transposons, and integrons, which act as vehicles for the resistance determinants. mdpi.comfrontiersin.org The primary mechanisms of HGT involved in the spread of sulfadimidine resistance are conjugation, transformation, and transduction. mdpi.comnews-medical.net

Resistance to sulfonamides is typically conferred by the acquisition of alternative, drug-insensitive genes encoding the dihydropteroate synthase (DHPS) enzyme, the target of sulfonamides. biorxiv.orgnih.gov These resistance genes, commonly designated as sul, are frequently located on MGEs, which facilitates their transfer. nih.govresearchgate.net The most well-characterized sulfonamide resistance genes are sul1, sul2, sul3, and the more recently discovered sul4. researchgate.netresearchgate.net

Integrons, particularly class 1 integrons, play a crucial role in the capture and expression of ARGs. researchgate.net The sul1 gene is often found as part of a conserved 3'-conserved segment (3'-CS) of class 1 integrons, which are themselves frequently embedded within transposons and plasmids. researchgate.netmdpi.com This genetic linkage means that the selection for sul1 can co-select for the entire integron and any other resistance gene cassettes it carries. researchgate.net The sul2 gene is also commonly found on plasmids, often in close association with other ARGs. researchgate.net Research has shown that environmental concentrations of sulfadimidine (also known as sulfamethazine) can promote the conjugative transfer of plasmids carrying these resistance genes. nih.gov For example, one study demonstrated that sulfamethazine (B1682506) concentrations of 200 mg/L increased the transfer frequency of a multi-drug resistance plasmid by 1.34-fold compared to a control group. nih.gov

The mobilization of these resistance genes is not confined to clinical settings but is widespread in various environments, including agricultural ecosystems and aquatic environments, largely due to the extensive use of sulfonamides in veterinary medicine. mdpi.commdpi.com The presence of antibiotic residues in the environment creates a continuous selective pressure that promotes the horizontal transfer and maintenance of these resistance genes in bacterial communities. mdpi.com

Table 1: Key Mobile Genetic Elements in the Dissemination of Sulfonamide Resistance

| Mobile Genetic Element (MGE) | Associated Sulfonamide Resistance Gene(s) | Primary Transfer Mechanism | Significance in Resistance Spread |

| Plasmids | sul1, sul2, sul3 | Conjugation | Plasmids are self-replicating DNA molecules that can transfer between bacteria, often carrying multiple ARGs, contributing significantly to the rise of multidrug resistance. frontiersin.orgbiorxiv.org |

| Transposons (e.g., Tn6242) | sul1, sul2 | Transposition, Conjugation (if on a conjugative plasmid) | "Jumping genes" that can move from one genetic location to another (e.g., from chromosome to plasmid), facilitating the mobilization of ARGs onto plasmids for further dissemination. frontiersin.org |

| Class 1 Integrons | sul1, sul4 | Conjugation (when located on a plasmid), Transformation | Integrons are genetic platforms that capture and express gene cassettes encoding ARGs. researchgate.net The sul1 gene is often a fixed component, making it a marker for anthropogenic pollution and HGT. researchgate.net |

Co-occurrence and Mechanisms of Multidrug Resistance in Bacterial Pathogens

The phenomenon of multidrug resistance (MDR) in bacterial pathogens is frequently linked to the co-occurrence of multiple ARGs on a single mobile genetic element. frontiersin.orgnih.gov Resistance to sulfadimidine often appears as part of a larger MDR profile because the sul genes are commonly co-localized with genes conferring resistance to other classes of antibiotics on the same plasmids or integrons. nih.govplos.org When bacteria acquire these MGEs through horizontal gene transfer, they become resistant to multiple antimicrobial agents simultaneously. frontiersin.org

This co-localization is a major driver for the co-selection of resistance. plos.org The use of a single antibiotic, such as sulfadimidine, can exert selective pressure that favors the survival and proliferation of bacteria carrying an MGE with a sul gene. plos.org If this MGE also carries genes for resistance to other drugs like tetracyclines, aminoglycosides, or beta-lactams, then resistance to these drugs is also inadvertently selected for, even in their absence. plos.org

Numerous studies have documented the co-occurrence of sulfonamide resistance genes with other ARGs in various bacterial pathogens. In multidrug-resistant E. coli isolated from veal calves, sul2 and sul3 were found to significantly co-occur with genes conferring resistance to trimethoprim (B1683648) (dfrA12), phenicols (floR), and tetracyclines. plos.org Similarly, the sul1 gene, due to its common location on class 1 integrons, is strongly associated with a wide array of resistance cassettes conferring resistance to aminoglycosides, beta-lactams, and trimethoprim. researchgate.netnih.gov This makes the sul1 gene a reliable marker for multidrug resistance. researchgate.net

The mechanisms of multidrug resistance are diverse and include the expression of resistance genes, reduced drug influx, target modification, and the overexpression of efflux pumps. dovepress.com The acquisition of MGEs carrying multiple ARGs is a form of acquired resistance that can confer several of these mechanisms at once. dovepress.com For instance, a single plasmid can carry a sul gene (target bypass), a bla gene (drug inactivation by beta-lactamase), and a tet gene (efflux pump), creating a formidable MDR phenotype. nih.gov Research has also identified the co-occurrence of ARGs with genes for resistance to metals and biocides on the same MGEs, further complicating resistance management. plos.org

Table 2: Examples of Co-occurrence of Sulfonamide Resistance with Other Antimicrobial Resistance

| Bacterial Pathogen | Co-occurring Resistance Genes | Co-conferred Resistance Profile | Associated Mobile Genetic Element |

| Escherichia coli | sul1, sul2, dfrA | Sulfonamides, Trimethoprim | Plasmid, Class 1 Integron nih.gov |

| Escherichia coli | sul2, sul3, dfrA12, floR | Sulfonamides, Trimethoprim, Phenicols | Plasmid plos.org |

| Klebsiella pneumoniae | sul1, sul2, blaKPC, aac(6')-Ib | Sulfonamides, Carbapenems, Aminoglycosides | Plasmid, Class 1 Integron nih.gov |

| Salmonella enterica | sul1, aadA1, aadA2, bla(Tem) | Sulfonamides, Aminoglycosides (Streptomycin/Spectinomycin), Beta-lactams (Ampicillin) | Class 1 Integron on a plasmid mdpi.com |

Advanced Analytical Methodologies for Sulfadimidine Esilate Sodium Research

Spectrophotometric Quantification Techniques

Spectrophotometric methods are widely utilized for the analysis of sulfadimidine due to their simplicity, speed, and cost-effectiveness. These techniques are based on the measurement of light absorption by the analyte in the ultraviolet (UV) and visible regions of the electromagnetic spectrum.

Direct UV-Visible Spectrophotometry

Direct UV-Visible spectrophotometry leverages the intrinsic property of sulfadimidine to absorb UV light. The molecule's aromatic ring and conjugated double bonds are responsible for its characteristic absorption profile. In acidic environments, such as a 0.1 M hydrochloric acid solution, sulfadimidine typically exhibits a maximum absorbance (λmax) at approximately 242 nm. This method is straightforward and allows for rapid quantification, particularly in pure samples or simple pharmaceutical formulations. However, its primary limitation is a lack of specificity, as other substances that absorb in the same UV region can cause interference.

Derivative Spectrophotometric Methods

To overcome the selectivity issues of direct spectrophotometry, derivative methods are employed. These techniques involve the mathematical transformation of the zero-order absorbance spectrum into its first, second, or higher-order derivatives. This process can resolve overlapping spectral bands from interfering substances and enhance the analytical signal. For instance, a second-derivative spectrophotometric method has been developed for the determination of sulfadimidine in the presence of other sulfonamides. By measuring the peak amplitude at 276 nm in the second-derivative spectrum, accurate quantification can be achieved without the need for prior separation steps. This approach significantly improves the method's selectivity.

Colorimetric Assays via Diazotization Reactions

Colorimetric assays offer a highly specific and sensitive alternative for sulfadimidine quantification. These methods are based on a chemical reaction that produces a colored product, which is then measured using a visible spectrophotometer. The most common approach involves a diazotization-coupling reaction. The primary aromatic amine group of sulfadimidine is first reacted with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid) to form a diazonium salt. This intermediate is then coupled with a chromogenic agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (Bratton-Marshall reagent), to form a stable and intensely colored azo dye. This dye typically exhibits a maximum absorbance in the visible region, around 545 nm. The intensity of the color produced is directly proportional to the concentration of sulfadimidine in the sample.

Advanced Chromatographic Separations and Detection

Chromatographic techniques provide powerful separation capabilities, allowing for the highly selective and sensitive analysis of sulfadimidine in complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal chromatographic methods used.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Fluorescence)

HPLC is the most prevalent analytical method for the determination of sulfadimidine. It separates compounds based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase HPLC is commonly used for sulfadimidine analysis, employing a nonpolar C18 stationary phase and a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

UV Detection: The most common detection method is UV spectrophotometry. The detector is set to a wavelength where sulfadimidine has strong absorbance, often in the range of 260-280 nm, providing robust and reliable quantification for a wide range of applications.

Fluorescence Detection: For higher sensitivity, fluorescence detection can be used. Since sulfadimidine is not naturally fluorescent, a derivatization step is necessary. A reagent like fluorescamine (B152294) can be reacted with the primary amine group of sulfadimidine either before or after the chromatographic separation to produce a fluorescent derivative, allowing for trace-level detection.

Table 1: Example HPLC Conditions for Sulfadimidine Analysis

| Parameter | UV Detection Method | Fluorescence Detection Method |

| Stationary Phase | C18 column (e.g., 250 x 4.6 mm, 5 µm) | C18 column (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Phosphate Buffer (pH 4.5) | Acetonitrile / Water (Gradient Elution) |

| Detector | UV at 265 nm | Fluorescence (Excitation: 390 nm, Emission: 475 nm) |

| Derivatization | Not Required | Required (e.g., with Fluorescamine) |

Gas Chromatography (GC) Techniques

Gas chromatography is a high-resolution separation technique, but its application to a relatively non-volatile compound like sulfadimidine requires a chemical derivatization step to increase its volatility and thermal stability. The primary amino group of the sulfadimidine molecule is typically targeted for this purpose. Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method to create a more volatile derivative suitable for GC analysis.

Following derivatization, the sample is introduced into the GC system, where it is vaporized and separated on a capillary column. Detection can be achieved using various detectors, with mass spectrometry (GC-MS) being particularly powerful. GC-MS provides not only quantification but also structural information from the mass spectrum, which confirms the identity of the compound with a high degree of certainty. Although the requirement for derivatization makes GC less direct than HPLC, it offers excellent separation efficiency and highly specific detection.

Hyphenated Mass Spectrometry Approaches (e.g., LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool for the trace analysis of sulfadimidine and other sulfonamides in complex matrices. azom.comedulll.gr This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry, allowing for the detection and quantification of analytes at very low concentrations. azom.comnih.govlcms.cz

The methodology typically involves an extraction step to isolate the sulfonamides from the sample matrix, followed by chromatographic separation and mass spectrometric detection. nih.govacs.org For instance, a method using an ionic liquid-modified molecularly imprinted polymer for solid-phase extraction (SPE) followed by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been developed for the simultaneous determination of 21 sulfonamides in poultry eggs. mdpi.com

LC-MS/MS methods are often validated for various parameters, including linearity, sensitivity, recovery, and precision. nih.gov For example, one study reported a fully automated analytical method based on pressurized liquid extraction (PLE) followed by solid-phase extraction-liquid chromatography-tandem mass spectrometry (SPE-LC-MS/MS) for the simultaneous determination of 22 sulfonamides, including their acetylated metabolites, in sewage sludge and soil samples. nih.gov The method achieved detection limits in the nanogram per gram (ng g⁻¹) range. nih.gov The use of multiple reaction monitoring (MRM) in positive electrospray ionization (ESI) mode enhances the selectivity and sensitivity of the detection. rsc.org

Table 1: Performance of a UPLC-MS/MS Method for Sulfonamide Analysis in Honey azom.com

| Parameter | Result |

|---|---|

| Matrix | Honey |

| Technique | UHPLC-EVOQ™ Elite LC-MS/MS |

| Analytes | 9 Sulfonamides (including Sulfadimidine) |

| Detection Limits | Exceptional for all nine sulfonamides |

| Repeatability | Analyzed on three different days by spiking blank honey matrix at 0.1 and 1 levels, and 10ppb |

| Conclusion | The technique can be adopted for screening and quantification of Sulfonamide drugs in honey as per European Union requirements. azom.com |

Titrimetric Assays for Purity and Content Determination

Titrimetric methods, while older than modern chromatographic techniques, remain valuable for determining the purity and content of bulk sulfadimidine sodium due to their simplicity, cost-effectiveness, and accuracy. scispace.comafricanscientistjournal.org

Nitrite Titration Methods

Nitrite titration, or diazotization titration, is a classic and official method for the assay of sulfonamides, including sulfadimidine. africanscientistjournal.orgcsjmu.ac.indrugfuture.com The principle of this method relies on the reaction of the primary aromatic amino group of the sulfonamide with sodium nitrite in an acidic medium, typically hydrochloric acid, under cold conditions (0°-15°C) to form a diazonium salt. csjmu.ac.in

The endpoint of the titration can be determined using an external indicator, such as starch-iodide paper, which turns blue in the presence of excess nitrous acid. africanscientistjournal.org Alternatively, an electrometric endpoint detection method, like the dead-stop endpoint, can be employed. csjmu.ac.in This involves using a pair of platinum electrodes where a permanent deflection in the galvanometer indicates the endpoint. csjmu.ac.in A simple and rapid back-titration method has also been developed for the assay of sulfadimidine in tablets, showing comparable results to the official nitrite titration method. scispace.comresearchgate.net

Immunoassays and Bio-recognition Based Methods

Immunoassays and other bio-recognition-based methods offer high specificity and sensitivity, making them suitable for screening and detecting sulfadimidine in various samples, including biological fluids and food products. agriculturejournals.cztandfonline.com

Radioimmunoassay Development and Application

Radioimmunoassay (RIA) is a highly sensitive technique that utilizes the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites. iaea.orgmedicallabnotes.com A highly sensitive immunoassay for sulfadimidine has been developed, demonstrating the utility of using spacer arms with different chemical compositions in the hapten immunogen and the peroxidase tracer to enhance sensitivity. tandfonline.com

An optimized RIA for sulfadimidine exhibited 50% binding inhibition at a concentration of approximately 0.15 µg/L. tandfonline.com These assays can be developed to be highly specific for sulfadimidine or to have broad specificity for a range of sulfonamides. agriculturejournals.cz While extremely sensitive, the use of radioactive materials in RIA presents potential health hazards and requires specialized handling and disposal. acs.orgnih.gov

Application of Molecularly Imprinted Polymers (MIPs) for Selective Extraction

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule. frontiersin.orgmdpi.com This "molecular lock and key" approach provides high selectivity, making MIPs excellent sorbents for solid-phase extraction (SPE) of analytes from complex matrices. frontiersin.orgnih.gov

MIPs for sulfadimidine and other sulfonamides are created by polymerizing functional monomers and cross-linkers in the presence of the template molecule (sulfadimidine). mdpi.com After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target analyte. frontiersin.org These MIPs can then be used for the selective extraction and enrichment of sulfadimidine from various samples, such as environmental water and food products, prior to analysis by techniques like HPLC. nih.govrsc.orgresearchgate.net The use of magnetic MIPs further simplifies the extraction process by allowing for easy separation of the polymer from the sample solution using a magnet. frontiersin.orgrsc.org

Table 3: Characteristics of a Molecularly Imprinted Polymer for Sulfonamide Extraction rsc.org

| Parameter | Description |

|---|---|

| Technique | Magnetic Dispersive Solid-Phase Extraction (MDSPE) using MIPs coupled with HPLC. rsc.org |

| Template Molecules | Sulfamethazine (B1682506) (SMZ) and Sulfamethoxazole (SMX). rsc.org |

| Adsorption Capacity | Q(SMX) = 4.32 mg g⁻¹; Q(SMZ) = 4.13 mg g⁻¹. rsc.org |

| Adsorption Rate | Fast, reaching equilibrium in 9 minutes. rsc.org |

| Selectivity | Good selective recognition of sulfonamides. rsc.org |

| Application | Enrichment and determination of seven sulfonamides in water samples. rsc.org |

Method Validation and Performance Characteristics in Complex Matrices

The validation of analytical methods is a critical process in the research of "Sulfadimidine esilate sodium," ensuring the reliability and accuracy of results when analyzing complex biological and environmental samples. This process involves evaluating several key performance characteristics to demonstrate that the method is fit for its intended purpose. For sulfadimidine and its related compounds, robust validation is essential for monitoring its presence in matrices such as animal tissues, milk, and feed.

Method validation typically assesses parameters including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). d-nb.info In the context of complex matrices, which contain numerous potentially interfering substances, demonstrating high selectivity and recovery is particularly challenging.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with mass spectrometry (MS/MS), are common techniques for the determination of sulfadimidine residues. europa.eunih.gov These methods offer high sensitivity and specificity, which are crucial for residue analysis. europa.eu For instance, a UPLC-MS/MS method was developed for analyzing sulfadimidine residues in chicken tissues, with validation performed according to FDA bioanalytical method validation protocols. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is frequently employed for sample preparation, especially in feed and tissue analysis, due to its efficiency in extracting a wide range of analytes while removing a significant portion of matrix interferences. dvs.gov.my

The performance of these analytical methods is highly dependent on the matrix being analyzed. The following tables summarize the validation and performance characteristics of various methods for the determination of sulfadimidine in different complex matrices.

Performance in Milk

Milk is a common matrix for sulfadimidine residue analysis. Various methods, including ELISA and LC-MS/MS, have been validated for this purpose.

Table 1: Method Performance for Sulfadimidine Analysis in Milk

| Analytical Method | Spike Level | Recovery (%) | Precision (RSD %) | LOD | LOQ | Citation |

|---|---|---|---|---|---|---|

| ELISA | 10 µg/L | 97.5 - 140.5 | <15% (Intra-assay) | Not Reported | Not Reported | tandfonline.com |

| ELISA | 100 µg/L | 97.5 - 140.5 | <5% (Inter-assay) | Not Reported | Not Reported | tandfonline.com |

| LC-MS/MS | 10 ng/mL | 95.13 | ≤ 5.0% | Not Reported | Not Reported | sciex.com |

| ID-LC-MS/MS | 10-50 ng/g | 91 - 114 | Not Reported | Not Reported | Not Reported | acgpubs.org |

An enzyme-linked immunosorbent assay (ELISA) demonstrated average recoveries ranging from 97.5% to 140.5% for sulfadimidine in milk spiked at various concentrations. tandfonline.com A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for sulfonamides in milk showed a recovery of 95.13% for sulfamethazine at a 10 ng/mL spike level. sciex.com An isotope dilution LC-MS/MS (ID-LC-MS/MS) method reported recoveries between 91% and 114% in milk. acgpubs.org Furthermore, a column-switching HPLC method using a restricted access-molecularly imprinted material achieved recoveries of 93% to 107% with a limit of quantification of ≤ 2.7 ng/mL. nih.gov

Performance in Animal Tissues

The analysis of sulfadimidine in edible animal tissues is crucial for food safety. Methods are validated to ensure they can accurately quantify residues at or below the maximum residue limits (MRLs).

Table 2: Method Performance for Sulfadimidine Analysis in Animal Tissues

| Analytical Method | Matrix | Spike Level | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | LOQ (µg/kg) | Citation |

|---|---|---|---|---|---|---|---|

| ELISA | Swine Muscle, Kidney, Liver | 4-1000 µg/kg | 92.2 - 116.7 | Not Reported | Not Reported | Not Reported | tandfonline.com |

| HPLC-DAD | Meat | 50-10,000 µg/kg | 80 - 110 | Not Reported | 4.6 - 37.6 | 8.1 - 68.3 | europa.eu |

| UPLC-MS-MS | Chicken Muscle, Liver | 50-750 µg/kg | Not Reported | Not Reported | Not Reported | Not Reported | nih.gov |

| HPLC-MS/MS | Sheep, Pork, Beef, Chicken, Dromedary Tissues | Not Specified | Not Reported | Not Reported | 0.5 - 14.5 | 1.8 - 48.4 |

Performance in Animal Feed

The presence of sulfadimidine in animal feed, either as a medicated additive or as a contaminant, requires validated analytical methods for quality control.

Table 3: Method Performance for Sulfadimidine Analysis in Animal Feed

| Analytical Method | Spike Level | Recovery (%) | Precision (RSD %) | LOD (µg/kg) | LOQ (µg/kg) | Citation |

|---|---|---|---|---|---|---|

| HPLC-FLD | Not Specified | 79.3 - 114.0 | 2.7 - 9.1% (Repeatability), 5.9 - 14.9% (Reproducibility) | 34.5 - 79.5 | 41.3 - 89.9 | mdpi.com |

| LC-MS | Not Specified | 90.8 - 104.5 | 3.2 - 6.9% (Repeatability), 5.2 - 8.3% (Reproducibility) | 5.4 - 48.3 mg/kg | 10.4 - 119.3 mg/kg | nih.gov |

| UPLC-MS/MS | Not Specified | 83.7 - 109.9 | <9.9% (Repeatability) | 0.05 - 0.93 mg/kg | 0.15 - 3.11 mg/kg | dvs.gov.my |

A high-performance liquid chromatography-fluorescence detection (HPLC-FLD) method for sulfonamides in non-target feeds yielded recoveries of 79.3% to 114.0% with good precision. mdpi.com An LC-MS method for medicated feed analysis showed recoveries for sulfamethazine between 90.8% and 104.5%. nih.gov A UPLC-MS/MS method using QuEChERS extraction for 23 veterinary drugs in poultry feed reported recoveries of 83.7% to 109.9% for the analytes. dvs.gov.my

Environmental Fate and Degradation Research of Sulfadimidine Esilate Sodium

Abiotic Degradation Pathways

Abiotic degradation encompasses chemical and physical processes that break down compounds without the involvement of living organisms. For sulfadimidine, the primary abiotic degradation pathways studied are photodegradation and hydrolysis.

Photodegradation Kinetics and Mechanisms under Simulated Irradiation

Photodegradation, or photolysis, is a major mechanism for the removal of sulfonamides from aquatic environments. nih.gov It involves the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. thuenen.de The efficiency of this process is influenced by factors such as pH and the presence of other substances in the water. nih.gov

Direct photolysis occurs when a molecule directly absorbs light energy, leading to its decomposition. rsc.org Sulfadimidine can absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The rate of direct photolysis is dependent on the chemical's protonation state, which is influenced by the pH of the surrounding water. acs.org Studies have shown that the quantum yields for direct photodegradation vary for the cationic, neutral, and anionic forms of sulfonamides. acs.org For sulfadimidine (also known as sulfamethazine), direct photolysis is considered a significant pathway for its photochemical transformation in pure water. nih.govrsc.org The process follows pseudo-first-order kinetics, though the efficiency can be low, with some studies reporting near-zero quantum yields for sulfamethazine (B1682506), indicating a low energy efficiency for its photochemical transformation under certain conditions. nih.govnih.gov

Table 1: Direct Photodegradation Kinetics of Sulfadimidine (Sulfamethazine) under Different Conditions

| Condition | Half-life (t½) | Kinetic Model | Reference |

|---|---|---|---|

| Simulated Sunlight (pH 7.2) | 9.4 hours | Pseudo-first-order | nih.gov |

| Simulated Sunlight (pH 4.0) | 84.4 hours | Pseudo-first-order | nih.gov |

| UVA/UVB Light | 20% degradation in 6 hours | - | nih.gov |

| Sunlight | 43% degradation in 7 days | - | nih.gov |

Indirect photolysis involves the degradation of a compound by reactive intermediates, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet-excited state dissolved organic matter (³CDOM*), which are formed when other substances in the water absorb light. rsc.orgresearchgate.net

Research indicates that indirect photodegradation is a significant pathway for sulfadimidine. researchgate.net Trapping experiments have demonstrated that triplet chromophoric dissolved organic matter (³CDOM*) plays a major role in the photodegradation of sulfadimidine, contributing to 58% of its photolysis. researchgate.net Hydroxyl radicals and singlet oxygen are also key contributors to the degradation process. mdpi.commdpi.com The presence of substances like nitrate (B79036) and dissolved organic matter in natural waters can promote the formation of these reactive species, thereby accelerating the degradation of sulfadimidine. nih.govrsc.org Conversely, the presence of certain ions, like chloride, can also enhance the photolysis rate. nih.govrsc.org

Table 2: Contribution of Reactive Intermediates to Indirect Photodegradation of Sulfadimidine

| Reactive Intermediate | Contribution to Photolysis | Reference |

|---|---|---|

| Triplet CDOM (³CDOM*) | 58% | researchgate.net |

| Hydroxyl Radical (•OH) | Major contributor | mdpi.com |

| Singlet Oxygen (¹O₂) | Participated in degradation | mdpi.com |

A common transformation pathway for sulfonamides during direct UV photolysis is the extrusion of sulfur dioxide (SO₂). researchgate.net Other identified reactions include hydroxylation and cleavage of the sulfonamide bond. mdpi.comresearchgate.net High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a key analytical technique used to identify these TPs. tandfonline.com Studies have identified several TPs of sulfadimidine, although many remain unknown. uniroma1.it One common product identified from the photolysis of several sulfonamides is sulfanilic acid. acs.org Research has shown that even after the parent compound has degraded, the total organic carbon (TOC) may not significantly decrease, indicating that the molecule is transformed into other organic compounds rather than being fully mineralized to CO₂ and water. rsc.org

Indirect Photochemical Transformations (e.g., Singlet Oxygen Involvement)

Hydrolysis Mechanisms and Environmental Stability

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. Sulfadimidine is generally considered stable to hydrolysis under typical environmental conditions (neutral pH) as it lacks functional groups that readily hydrolyze. nih.gov However, under alkaline conditions, sulfadimidine can undergo hydrolysis, breaking down to form the corresponding acid. researchgate.netafricanscientistjournal.orgafricanscientistjournal.orgscispace.com This process has been utilized in analytical methods for its quantification. africanscientistjournal.orgafricanscientistjournal.orgscispace.com In the environment, where extreme pH conditions are less common, hydrolysis is not expected to be a significant degradation pathway for sulfadimidine. nih.gov

Biotic Degradation Processes in Environmental Compartments

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms such as bacteria and fungi. This is a key process in the environmental fate of many chemical compounds.

In soil and sediment, the degradation of sulfadimidine is influenced by both biotic and abiotic factors. researchgate.net Studies comparing sterile and non-sterile soils have shown that microbial activity plays a significant role in the dissipation of sulfonamides. frontiersin.org For instance, the half-life of sulfadimidine in non-sterile lake water was found to be 10.5-12.9 days, which significantly increased to 31.9-49.8 days in sterilized water, highlighting the importance of microbial degradation. nih.govebi.ac.uk

The rate of biodegradation can be affected by several environmental factors, including the initial concentration of the antibiotic, soil moisture, and the presence of organic matter like manure. usda.gov Higher concentrations of sulfadimidine can inhibit microbial activity, leading to slower degradation. nih.govusda.gov Conversely, increased soil moisture and the presence of manure can enhance degradation rates. usda.gov In some cases, the addition of manure has been shown to increase the persistence of sulfadimidine, potentially due to sequestration processes that make the antibiotic less available to microorganisms. unu.edu The degradation in manure-amended soil can be faster than in unamended soil, suggesting that the microorganisms present in the manure contribute to the breakdown process. usda.gov

Table 3: Half-lives of Sulfadimidine (Sulfamethazine) in Different Environmental Compartments

| Environment | Condition | Half-life (t½) | Reference |

|---|---|---|---|

| Lake Water | Non-sterile | 10.5-12.9 days | nih.govebi.ac.uk |

| Lake Water | Sterilized | 31.9-49.8 days | nih.govebi.ac.uk |

| Flooded Soil System | - | 77 days | unu.edu |

| Prairie Strip Soils | Lab incubation | Varies (1.3 to 77 days) | iastate.edu |

Microbial Biodegradation in Aquatic Ecosystems

The presence and persistence of sulfadimidine in aquatic environments are significantly influenced by microbial activity. While sulfadimidine is considered to be relatively stable in water, certain microorganisms have demonstrated the ability to degrade it. frontiersin.org The breakdown of antibiotics like sulfadimidine in aquatic ecosystems is a complex process governed by various factors, including the types of microbial communities present and the prevailing environmental conditions. frontiersin.org

Microbial Biodegradation in Soil and Sediment Matrices

In soil and sediment, microbial degradation is a primary pathway for the dissipation of sulfadimidine. Numerous studies have shown that soil microorganisms can break down this compound, although the rates can be highly variable. nih.govingentaconnect.com The degradation process is influenced by the composition and activity of the microbial community. nih.gov For instance, the application of organic manure, which introduces a diverse range of microorganisms, has been shown to promote the degradation of sulfadimidine in soils. ingentaconnect.com

Research has identified specific bacterial strains capable of degrading sulfadimidine. For example, Achromobacter mucicolens JD417 has been shown to degrade sulfadimidine, and a thermophilic strain, Geobacillus sp. S-07, can degrade it at high temperatures. mdpi.com Another study isolated Bacillus cereus J2, which completely degraded 50 mg/L of sulfamethazine (a related sulfonamide) within 36 hours and also showed high degradation efficiency for other sulfonamides like sulfadimidine. mdpi.com The addition of pig manure to soil has been observed to alter the bacterial community structure, increasing the abundance of Firmicutes and Bacteroidetes, which may play a role in the degradation process. frontiersin.org

Influence of Microbial Activity and Community Structure on Degradation Rates

The rate of sulfadimidine degradation is intrinsically linked to the activity and structure of the microbial communities present in the environment. nih.govfrontiersin.org Factors that stimulate microbial activity, such as the addition of nutrients, can enhance degradation. ingentaconnect.com Studies have demonstrated that soils with higher nutrient levels and those amended with organic manure or NPK fertilizers exhibit faster degradation of sulfadimidine compared to unfertilized soils. ingentaconnect.com This is attributed to the increased microbial activity spurred by the added nutrients. ingentaconnect.com

Table 1: Factors Influencing Microbial Degradation of Sulfadimidine

| Factor | Influence on Degradation | Reference |

|---|---|---|

| Organic Manure | Promotes degradation by introducing diverse microorganisms and nutrients. | ingentaconnect.com |

| Fertilizers (NPK, N) | Enhances degradation by stimulating microbial activity. | ingentaconnect.com |

| Tillage | Can promote degradation, potentially by increasing photolysis and aeration. | ingentaconnect.com |

| Crop Plantation | Planting vegetables can improve degradation in the rhizosphere. | ingentaconnect.com |

| Microbial Community | Presence of specific degrading bacteria is crucial. Changes in community structure affect degradation rates. | nih.govmdpi.comfrontiersin.orgeeer.org |

Persistence and Environmental Mobility Studies

The persistence and mobility of sulfadimidine in the environment are governed by a combination of degradation processes and its interaction with soil and sediment particles. nih.govmdpi.com

Adsorption and Desorption Behavior in Soil and Sediment

Adsorption to soil and sediment particles is a key process that affects the bioavailability and transport of sulfadimidine. nih.govnih.gov Sulfonamides, in general, exhibit relatively weak adsorption to soils, which contributes to their mobility. mdpi.com The adsorption of sulfadimidine is influenced by several soil properties, including organic matter content, pH, and clay content. nih.govhep.com.cn

The Freundlich adsorption coefficients (Kf) for sulfadimidine have been reported to range from 0.5 to 6.5, indicating variable but generally moderate adsorption. nih.gov Adsorption tends to increase with the aromaticity and electronegativity of the functional groups in the molecule. nih.gov Soil organic matter, particularly phenolic and carboxylic groups and lignin (B12514952) decomposition products, are considered preferred binding sites. nih.gov The process is also pH-dependent; as pH increases, the anionic form of sulfadimidine becomes more prevalent, which can lead to lower adsorption due to electrostatic repulsion with negatively charged soil surfaces. hep.com.cn Desorption studies often show hysteresis, suggesting that a portion of the adsorbed sulfadimidine can become strongly bound or entrapped within the soil matrix. d-nb.info

Table 2: Adsorption and Desorption Parameters for Sulfonamides in Soil

| Parameter | Reported Values/Observations | Reference |

|---|---|---|

| Freundlich Adsorption Coefficient (Kf) | 0.5 to 6.5 | nih.gov |

| Distribution Coefficient (Kd) | Low values, indicating high mobility. Ranges from 0.1 to 70.1 L kg-1 for sulfonamides in general. | mdpi.comd-nb.info |

| Influencing Factors | Soil organic matter, pH, clay content, functional groups of the antibiotic. | nih.govhep.com.cn |

| Desorption | Hysteresis is commonly observed, indicating some irreversible binding. | d-nb.info |

Aqueous Transport and Distribution Dynamics

Due to its relatively high water solubility and weaker adsorption to soil particles, sulfadimidine has the potential for significant transport in the aqueous phase. frontiersin.orgresearchgate.net This mobility can lead to the contamination of surface water and groundwater through runoff and leaching. nih.govoup.com

Studies have shown that the presence of manure can significantly increase the runoff of sulfonamides from agricultural fields. nih.gov Manure can seal the soil surface, leading to increased runoff volumes and higher concentrations of antibiotics in the runoff water. nih.gov Dissolved organic matter (DOM) in the soil can also influence the transport of sulfadimidine by forming soluble complexes with it, thereby enhancing its mobility. mdpi.com The transport of sulfadimidine through soil columns has been shown to have weak retardation, confirming its high mobility. d-nb.info

Environmental Factors Influencing Degradation

Several environmental factors play a crucial role in determining the degradation rate of sulfadimidine in the environment. nih.govmdpi.com These factors can directly affect the chemical stability of the compound or indirectly influence the activity of degrading microorganisms. mdpi.com

Key environmental factors include:

Temperature: Higher temperatures generally accelerate both biotic and abiotic degradation processes. mdpi.com

pH: The pH of the soil or water can affect the chemical form (speciation) of sulfadimidine, which in turn influences its adsorption, bioavailability, and susceptibility to degradation. mdpi.comhep.com.cn

Moisture: Soil moisture content is critical for microbial activity. Both excessively dry and waterlogged conditions can inhibit microbial degradation. ingentaconnect.com Udic moisture regimes (moist but not saturated) and alternating wet-dry cycles have been found to be more favorable for degradation. ingentaconnect.com

Organic Matter: The presence of organic matter can enhance degradation by providing a carbon source for co-metabolism by microorganisms and by influencing adsorption processes. nih.govingentaconnect.com

Sunlight (Photodegradation): While sulfadimidine can undergo direct photodegradation in water, its degradation via photolysis on the soil surface is generally slower. mdpi.comnih.gov

pH Effects on Degradation Kinetics

The pH of an aqueous environment is a critical factor governing the degradation rate of many organic compounds, including sulfadimidine. The pH determines the chemical form (speciation) of the sulfadimidine molecule—whether it is cationic, neutral, or anionic—which in turn affects its susceptibility to degradation processes like photolysis and hydrolysis. researchgate.netmdpi.com